molecular formula C9H10S B133360 2-Pent-1-ynylthiophene CAS No. 145349-58-2

2-Pent-1-ynylthiophene

Cat. No. B133360
M. Wt: 150.24 g/mol
InChI Key: MMDWHPHICBPCGZ-UHFFFAOYSA-N
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Patent
US05820781

Procedure details

Quantities: pent-1-yne (6.80 g, 0.10 mol), n-butyllithium (10.0 ml, 10.0M in hexane, 0.044 mol), zinc chloride (13.60 g, 0.10 mol), 2-bromothiophene (16.00 g, 0.098 mol), tetrakis (triphenylphosphine)palladium(O) (3.40 g 2.94 mol).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis (triphenylphosphine)palladium(O)
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
13.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH3:5].C([Li])CCC.Br[C:12]1[S:13][CH:14]=[CH:15][CH:16]=1>[Cl-].[Zn+2].[Cl-]>[C:1]([C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)#[C:2][CH2:3][CH2:4][CH3:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C#CCCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Four
Name
tetrakis (triphenylphosphine)palladium(O)
Quantity
3.4 g
Type
reactant
Smiles
Step Five
Name
Quantity
13.6 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#CCCC)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.